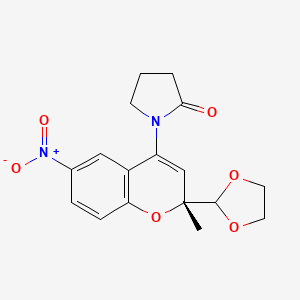
trans-2-(3-Methoxy-5-methylsulfonyl-4-propoxyphenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran
Übersicht
Beschreibung
Es wurde umfassend für seine Fähigkeit untersucht, an die Membranen von Blutplättchen zu binden und die Aggregation von Blutplättchen zu hemmen .
Herstellungsmethoden
Die Synthese von L-659,989 umfasst mehrere Schritte:
Bildung der Methylsulfanylverbindung: Das Butandion wird mit Dimethyldisulfid in Gegenwart von Kupfer bei 160 °C umgesetzt, um die Methylsulfanylverbindung zu bilden.
Reduktion und Cyclisierung: Das Sulfonderivat wird mit Natriumborhydrid in heißem Ethanol reduziert, um ein Diol zu bilden, das dann unter Verwendung von Trifluoressigsäure in Chloroform cyclisiert wird, um L-659,989 zu erhalten.
Vorbereitungsmethoden
The synthesis of L-659,989 involves several steps:
Methylsulfanyl Compound Formation: The butanedione is reacted with dimethyl disulfide in the presence of copper at 160°C to form the methylsulfanyl compound.
Reduction and Cyclization: The sulfone derivative is reduced with sodium borohydride in hot ethanol to form a diol, which is then cyclized using trifluoroacetic acid in chloroform to yield L-659,989.
Analyse Chemischer Reaktionen
L-659,989 unterliegt verschiedenen chemischen Reaktionen:
Wissenschaftliche Forschungsanwendungen
L-659,989 hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
L-659,989 entfaltet seine Wirkung, indem es spezifisch und kompetitiv an Platelet-aktivierende Faktorrezeptoren auf den Membranen von Blutplättchen bindet . Diese Bindung hemmt die Wirkung des Platelet-aktivierenden Faktors, verhindert die Aggregation von Blutplättchen und reduziert Entzündungen . Die Bindung der Verbindung wird durch verschiedene Kationen und Guanosin-5'-triphosphat beeinflusst, die ihre Affinität zu den Rezeptoren beeinflussen .
Wirkmechanismus
L-659,989 exerts its effects by binding specifically and competitively to platelet-activating factor receptors on platelet membranes . This binding inhibits the action of platelet-activating factor, preventing platelet aggregation and reducing inflammation . The compound’s binding is influenced by various cations and guanosine 5’-triphosphate, which affect its affinity for the receptors .
Vergleich Mit ähnlichen Verbindungen
L-659,989 ist einzigartig in seiner hohen Spezifität und Wirksamkeit als Antagonist von Platelet-aktivierenden Faktorrezeptoren . Zu ähnlichen Verbindungen gehören:
Platelet-aktivierender Faktor: L-659,989 bindet anders an Platelet-aktivierende Faktorrezeptoren als der Platelet-aktivierende Faktor selbst.
Andere Rezeptorantagonisten: L-659,989 ist wirksamer und spezifischer als andere Antagonisten von Platelet-aktivierenden Faktorrezeptoren.
Eigenschaften
IUPAC Name |
2-(3-methoxy-5-methylsulfonyl-4-propoxyphenyl)-5-(3,4,5-trimethoxyphenyl)oxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O8S/c1-7-10-31-24-21(29-4)13-16(14-22(24)33(6,25)26)18-9-8-17(32-18)15-11-19(27-2)23(30-5)20(12-15)28-3/h11-14,17-18H,7-10H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWPFJNQOZFEDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1S(=O)(=O)C)C2CCC(O2)C3=CC(=C(C(=C3)OC)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80926375 | |
| Record name | 2-[3-(Methanesulfonyl)-5-methoxy-4-propoxyphenyl]-5-(3,4,5-trimethoxyphenyl)oxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80926375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129314-27-8 | |
| Record name | L 659989 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129314278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[3-(Methanesulfonyl)-5-methoxy-4-propoxyphenyl]-5-(3,4,5-trimethoxyphenyl)oxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80926375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1R,10R,12S,15S,16R,17S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene](/img/structure/B1673757.png)



![2-[[4-[[[4-(tert-Butyl)phenyl]sulfonyl]imino]-1-oxo-1,4-dihydro-2-naphthyl]thio]acetic Acid](/img/structure/B1673763.png)




![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)piperazin-1-yl]acetamide](/img/structure/B1673770.png)

